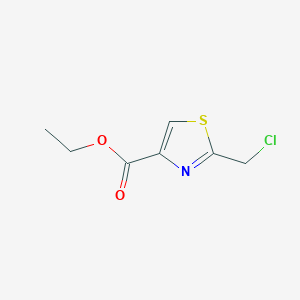
Sal de sodio del azul de timol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Thymol Blue sodium salt is extensively used in various scientific fields due to its pH indicator properties:
Mecanismo De Acción
Target of Action
Thymol Blue sodium salt is primarily used as a pH indicator . Its primary targets are therefore the hydrogen ions (H+) in a solution, which determine the pH level .
Mode of Action
The interaction of Thymol Blue sodium salt with its targets (hydrogen ions) results in a color change that indicates the pH of the solution . This compound transitions from red to yellow at pH 1.2–2.8 and from yellow to blue at pH 8.0–9.6 .
Biochemical Pathways
Instead, it is used to indicate changes in pH, which can reflect ionization in multi-component drug formulations . Changes in pH can have downstream effects
Análisis Bioquímico
Biochemical Properties
Thymol Blue sodium salt is primarily used as a pH indicator, with visual transition intervals of pH 1.2 (red) to pH 2.8 (yellow), and pH 8.0 (yellow) to pH 9.2 (blue) . It is used to indicate changes in pH to reflect ionization in multi-component drug formulations .
Cellular Effects
Thymol, a major compound of thyme species, has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . Thymol has been shown to improve salinity tolerance in tobacco by increasing the sodium ion efflux and enhancing the content of nitric oxide and glutathione .
Molecular Mechanism
Thymol has been shown to block voltage-activated sodium channels in stably transfected HEK 293 cells expressing α-subunit of rat brain IIA or hSkM1 sodium channels . This is attributed to its antinociceptive and anesthetic properties .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound under normal conditions .
Dosage Effects in Animal Models
It has shown promising therapeutic potential, pharmacological properties, and molecular mechanisms in preclinical studies .
Metabolic Pathways
Thymol, a major compound in thyme species, has been shown to have various effects on metabolic pathways .
Subcellular Localization
As a pH indicator, it is likely to be found wherever pH changes occur within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thymol Blue sodium salt can be synthesized by dissolving sodium hydroxide in distilled water and slowly adding thymol blue into the alkaline solution. The mixture is stirred at a temperature between 70 and 90 degrees Celsius for 1.5 to 3 hours. After filtration, a purple-red liquid is obtained, which is then concentrated to yield dark green crystallized sodium salt .
Industrial Production Methods: In industrial settings, the preparation of Thymol Blue sodium salt follows similar principles but on a larger scale. The process involves precise control of temperature and pH to ensure consistent quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Thymol Blue sodium salt primarily undergoes ionization reactions due to its role as a pH indicator. It can also form complexes with metal ions such as lead (II) and cadmium (II) .
Common Reagents and Conditions:
Ionization: Thymol Blue sodium salt ionizes in the presence of acids and bases, changing color based on the pH of the solution.
Complex Formation: It reacts with metal ions in the presence of a nitrogen atmosphere to form stable complexes.
Major Products:
Ionization: The major products are the protonated and deprotonated forms of Thymol Blue sodium salt, which exhibit different colors.
Complex Formation: The major products are the metal ion complexes of Thymol Blue sodium salt.
Comparación Con Compuestos Similares
Thymol Blue sodium salt is unique among pH indicators due to its distinct color transitions over a wide pH range. Similar compounds include:
Bromothymol Blue: Transitions from yellow to blue over a pH range of 6.0 to 7.6.
Phenolphthalein: Transitions from colorless to pink over a pH range of 8.2 to 10.0.
Methyl Orange: Transitions from red to yellow over a pH range of 3.1 to 4.4.
Thymol Blue sodium salt’s broader pH range and distinct color changes make it particularly useful for applications requiring precise pH measurements across both acidic and basic conditions.
Propiedades
Número CAS |
62625-21-2 |
|---|---|
Fórmula molecular |
C27H30NaO5S |
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
sodium;4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenolate |
InChI |
InChI=1S/C27H30O5S.Na/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6;/h7-16,28-29H,1-6H3; |
Clave InChI |
HVGAACYQDSQPEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)[O-])C(C)C)C(C)C)O.[Na+] |
SMILES canónico |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O.[Na] |
Key on ui other cas no. |
62625-21-2 |
Números CAS relacionados |
76-61-9 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


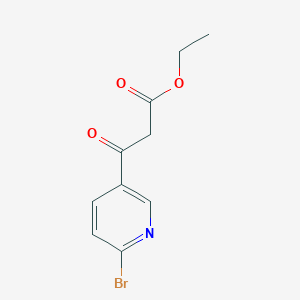

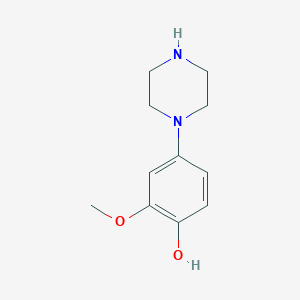

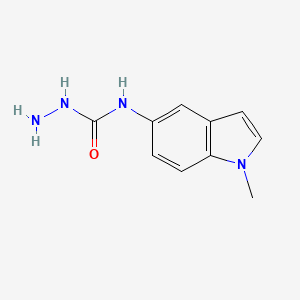
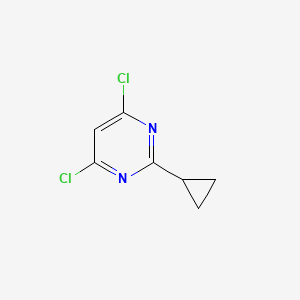
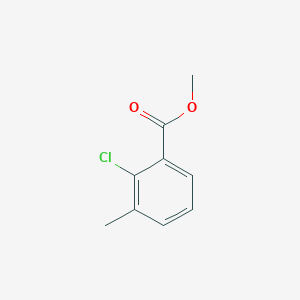



![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
